1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine
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Overview
Description
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine is an organophosphorus compound that features a phosphine group attached to an indolizine ring system. This compound is of interest due to its potential applications in various fields, including catalysis, coordination chemistry, and materials science. The presence of the diphenylphosphino group imparts unique electronic and steric properties to the molecule, making it a valuable ligand in transition metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. For example, 2-alkynylpyridine can undergo cyclization in the presence of a suitable catalyst to form the indolizine ring system.
Introduction of the Phosphine Group: The diphenylphosphino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated indolizine derivative with diphenylphosphine in the presence of a base.
Industrial Production Methods
While specific industrial production methods for 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: The diphenylphosphino group can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Indolizines: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions with transition metals.
Scientific Research Applications
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are valuable in catalysis and materials science.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine primarily involves its ability to act as a ligand and form complexes with transition metals. The diphenylphosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The indolizine ring system can also participate in π-π interactions, further influencing the reactivity and stability of the complexes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another bidentate ligand with a ferrocene backbone.
Bis(diphenylphosphino)methane (dppm): A chelating ligand with a methylene backbone.
Uniqueness
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine is unique due to its indolizine core, which provides additional electronic and steric properties compared to other phosphine ligands. This uniqueness can lead to different reactivity patterns and applications, particularly in the formation of metal complexes with specific catalytic properties.
Properties
CAS No. |
138142-23-1 |
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Molecular Formula |
C27H22NP |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(3-methyl-2-phenylindolizin-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C27H22NP/c1-21-26(22-13-5-2-6-14-22)27(25-19-11-12-20-28(21)25)29(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChI Key |
WQYQPKAZFKFDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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